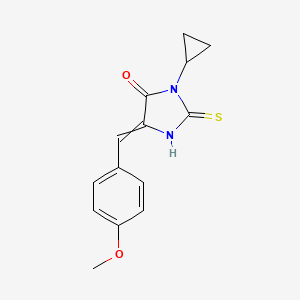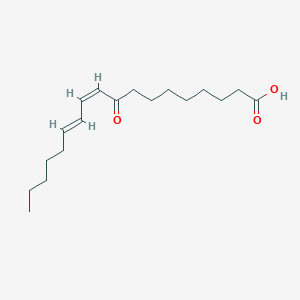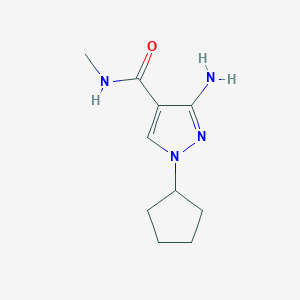
1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Addition of the mercapto group: Thiolation reactions using thiolating agents such as thiourea or thiols.
Benzylidene substitution: This can be done through a condensation reaction with 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
作用机制
The mechanism of action of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1-Cyclopropyl-2-mercapto-4-(4-chlorobenzylidene)-1H-imidazol-5(4H)-one
- 1-Cyclopropyl-2-mercapto-4-(4-nitrobenzylidene)-1H-imidazol-5(4H)-one
Uniqueness
1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C14H14N2O2S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19) |
InChI 键 |
YRUNPDYPMGSPKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11747226.png)

![1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine](/img/structure/B11747232.png)

![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747243.png)
![(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11747245.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747251.png)
![1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747259.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747260.png)

![[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B11747289.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747302.png)
